Irtemazole

Uricosuric Onset of Action Pharmacodynamics

Select Irtemazole for its unique, rapid onset (<60 min) uricosuric action, ideal for acute PK/PD studies and probing renal urate handling. Its short duration allows for clear experimental windows. A robust benchmark for novel uricosuric agent development, with well-documented repeat-dose PK.

Molecular Formula C18H16N4
Molecular Weight 288.3 g/mol
CAS No. 129369-64-8
Cat. No. B159484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrtemazole
CAS129369-64-8
Synonyms5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole
irtemazole
Molecular FormulaC18H16N4
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
InChIInChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
InChIKeyDCGOMTSIZLGUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irtemazole (CAS 129369-64-8): A Rapid-Acting Uricosuric Agent for Gout and Hyperuricemia Research


Irtemazole, also known as R 60844, is an orally active small molecule belonging to the benzimidazole class [1]. It is primarily characterized as a novel uricosuric substance, which acts by enhancing the renal excretion of uric acid to reduce elevated plasma levels. While it also possesses antifungal properties, its principal differentiation and most extensively documented application lie in its potent, dose-dependent uricosuric effect, making it a valuable compound for studying urate-lowering therapies [2][3].

The Critical Pitfall of Assuming Interchangeability Among Uricosuric Agents: A Case for Irtemazole (CAS 129369-64-8)


Generic substitution between uricosuric agents like benzbromarone, probenecid, and irtemazole is not supported by evidence due to significant variations in their pharmacokinetic and pharmacodynamic profiles. Critical parameters such as the speed of onset, the magnitude of urate-lowering at specific doses, and duration of effect differ substantially. Irtemazole distinguishes itself through an exceptionally rapid onset of action, which is a quantifiable and verifiable characteristic that directly influences its suitability for specific experimental models where a quick response is essential [1][2].

Quantitative Differentiation of Irtemazole from Leading Uricosuric Comparators


Onset of Action: Irtemazole's Sub-60-Minute Uricosuric Effect vs. Comparator Lag Time

Irtemazole demonstrates a markedly faster onset of action compared to established uricosuric agents benzbromarone and probenecid. A single oral dose of 50 mg irtemazole initiates a decrease in plasma uric acid within 15 to 25 minutes and increases uric acid excretion within 10 to 20 minutes [1]. In contrast, the onset of uricosuric action for probenecid is documented at approximately 30 minutes for renal uric acid clearance [2], and benzbromarone exhibits a more gradual onset typically described as 'rapid' but without the same sub-30-minute granularity [3].

Uricosuric Onset of Action Pharmacodynamics

Efficacy and Dose-Response: Peak Urate-Lowering Effect of Irtemazole vs. Benzbromarone and Probenecid

Irtemazole achieves a potent reduction in plasma uric acid at relatively low doses. A single oral dose of 50 mg in healthy subjects resulted in a maximal decrease in plasma uric acid of 46.5% after 8 to 12 hours [1]. In hyperuricemic patients, the same 50 mg dose produced a maximal decrease of 46.1% [2]. This level of acute urate-lowering is substantial when compared to other agents. For example, a single 100 mg oral dose of benzbromarone reduced plasma uric acid by an average of 31.5% after 10 hours [3]. Probenecid's dose-response is typically characterized by its effective dose range (250 mg to 2 g daily) rather than a single-dose peak reduction percentage.

Uricosuric Dose-Response Pharmacodynamics

Duration of Action: Irtemazole's Shorter Pharmacodynamic Window vs. Benzbromarone and Probenecid

The uricosuric effect of irtemazole is comparatively short-lived. Following a 50 mg oral dose, the effect lasts for 7 to 24 hours, with renal uric acid excretion returning to baseline after 8 to 16 hours [1]. This is a key differentiator from benzbromarone and probenecid, which are described as having a longer duration of action [2][3]. Specifically, benzbromarone is a 'potent uricosuric drug with a ... relatively long duration of action' [3]. This shorter duration makes irtemazole a superior tool for experiments requiring a transient and well-defined uricosuric effect.

Uricosuric Duration of Action Pharmacokinetics

Pharmacokinetic Linearity and Steady-State Achievement with Repeated Dosing

In a 7-day repeat-dose study (6.25 mg to 37.5 mg twice daily), irtemazole achieved a constant plasma uric acid level within 1-3 days, which was maintained for the duration of dosing [1]. Critically, constant plasma drug levels and renal excretion were observed within 1-2 days of initiation across all doses, and the compound was no longer detectable 1-2 days after discontinuation [1]. The average decrease in plasma uric acid was dose-dependent: 20.4% at 6.25 mg, 22.7% at 12.5 mg, 42.0% at 25 mg, and 45.7% at 37.5 mg twice daily [1].

Pharmacokinetics Steady-State Repeated Dosing

Optimal Research and Procurement Scenarios for Irtemazole (CAS 129369-64-8)


Acute Hyperuricemia/Gout Flare Pharmacodynamic Models Requiring Rapid Onset

Leverage Irtemazole's sub-60-minute onset of action [1] to investigate the acute effects of urate-lowering therapy. This compound is ideal for PK/PD studies where a rapid and quantifiable reduction in serum uric acid is the primary endpoint. Its short duration of action [2] allows for a well-defined experimental window and rapid washout.

Uricosuric Mechanism of Action Studies in Renal Physiology

Use Irtemazole as a pharmacological tool to probe the dynamics of renal urate handling. Its rapid and transient effect on renal uric acid excretion and clearance [3] makes it a superior probe compared to longer-acting agents like benzbromarone or probenecid. It allows for clearer dissection of acute tubular transport mechanisms in in vivo or ex vivo kidney models.

Repeat-Dosing Regimen Development and Steady-State Pharmacokinetic Analysis

For researchers designing multi-day studies, Irtemazole's well-documented repeat-dose pharmacokinetics [4] provide a reliable foundation. The compound achieves predictable steady-state plasma levels and urate reduction within 1-3 days, enabling consistent dosing regimens in animal models of chronic hyperuricemia or related metabolic disorders.

Comparative Uricosuric Efficacy Benchmarking Against Benzbromarone and Probenecid

Employ Irtemazole as a positive control or reference compound in the development of novel uricosuric agents. Its quantified potency (maximal 46.5% reduction in plasma uric acid at 50 mg) and rapid onset profile [5] provide a robust benchmark against which new chemical entities can be directly compared in side-by-side PK/PD assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Irtemazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.